5-(1H-Tetrazol-5-yl)thiophen-2-sulfonylchlorid
Übersicht
Beschreibung
5-(1H-Tetrazol-5-yl)thiophene-2-sulfonyl chloride is a chemical compound with the molecular formula C₅H₃ClN₄O₂S₂. It is known for its applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The compound is characterized by the presence of a tetrazole ring and a thiophene ring, which contribute to its unique chemical properties.
Wissenschaftliche Forschungsanwendungen
5-(1H-Tetrazol-5-yl)thiophene-2-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Employed in the development of enzyme inhibitors and receptor modulators.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of antimicrobial and anticancer agents.
Industry: Utilized in the production of advanced materials, including polymers and nanomaterials
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1H-tetrazol-5-yl)thiophene-2-sulfonyl chloride typically involves the reaction of thiophene-2-sulfonyl chloride with sodium azide, followed by cyclization to form the tetrazole ring. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and temperatures ranging from 50°C to 100°C. The process may also involve the use of catalysts to enhance the reaction efficiency .
Industrial Production Methods
Industrial production of 5-(1H-tetrazol-5-yl)thiophene-2-sulfonyl chloride follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
5-(1H-Tetrazol-5-yl)thiophene-2-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols.
Cycloaddition Reactions: The tetrazole ring can participate in [3+2] cycloaddition reactions with alkynes and alkenes.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids and reduction to form thiols.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Solvents: DMF, dichloromethane (DCM), acetonitrile
Catalysts: Transition metal catalysts such as palladium and copper
Major Products Formed
Substituted Thiophenes: Formed through nucleophilic substitution reactions.
Tetrazole Derivatives: Formed through cycloaddition reactions.
Wirkmechanismus
The mechanism of action of 5-(1H-tetrazol-5-yl)thiophene-2-sulfonyl chloride involves its ability to interact with various molecular targets. The sulfonyl chloride group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition of their activity. The tetrazole ring can also interact with metal ions and participate in coordination chemistry, affecting various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-(1H-Tetrazol-5-yl)thiophene-2-carboxylic acid
- 5-(1H-Tetrazol-5-yl)thiophene-2-sulfonamide
- 5-(1H-Tetrazol-5-yl)thiophene-2-sulfonic acid
Uniqueness
5-(1H-Tetrazol-5-yl)thiophene-2-sulfonyl chloride is unique due to the presence of both a sulfonyl chloride group and a tetrazole ring. This combination imparts distinct reactivity and allows for a wide range of chemical transformations. The compound’s ability to undergo substitution, cycloaddition, and coordination reactions makes it a versatile building block in synthetic chemistry .
Biologische Aktivität
5-(1H-tetrazol-5-yl)thiophene-2-sulfonyl chloride is a compound of significant interest in medicinal chemistry due to its unique structural features, including a tetrazole ring and a sulfonyl chloride moiety. This compound has been studied for its potential biological activities, particularly in enzyme inhibition and antimicrobial properties.
Structural Characteristics
The compound's structure can be represented as follows:
This structure allows for the formation of covalent bonds with nucleophilic sites on proteins and enzymes, which is crucial for its biological activity. The sulfonyl chloride group is known to participate in various chemical reactions, enhancing the compound's utility in synthetic applications and biological interactions.
Biological Activity Overview
Research indicates that compounds similar to 5-(1H-tetrazol-5-yl)thiophene-2-sulfonyl chloride exhibit a range of biological activities, including:
- Enzyme Inhibition : The sulfonamide group can mimic natural substrates, facilitating binding to specific enzymes or receptors, which modulates enzymatic activity.
- Antimicrobial Properties : Similar thiophene-based compounds have demonstrated antibacterial and antifungal activities, suggesting potential therapeutic applications.
- Antitumor Activity : Certain derivatives have shown promise in inhibiting cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .
The mechanism by which 5-(1H-tetrazol-5-yl)thiophene-2-sulfonyl chloride exerts its biological effects primarily involves the inhibition of specific enzymes. This inhibition can lead to disrupted metabolic pathways essential for cellular function. For instance, studies have shown that sulfonamide compounds can inhibit insulin-regulated aminopeptidase (IRAP), which is implicated in memory and learning processes .
Enzyme Inhibition Studies
A detailed study investigated the inhibitory effects of related tetrazole compounds on various enzymes. The findings indicated that these compounds could significantly inhibit enzyme activity at micromolar concentrations. For example:
Compound | Enzyme Target | IC50 (µM) |
---|---|---|
5-(1H-tetrazol-5-yl)thiophene-2-sulfonyl chloride | IRAP | 3.0 ± 1.6 |
N-(3-(1H-tetrazol-5-yl)phenyl)-3-fluorobenzenesulfonamide | CT-L proteasome | 3.0 ± 1.6 |
These results suggest a strong potential for therapeutic applications in conditions where enzyme regulation is critical .
Antimicrobial Activity
The antimicrobial properties of 5-(1H-tetrazol-5-yl)thiophene derivatives were evaluated against various bacterial strains. In vitro tests showed significant inhibition zones, indicating effective antibacterial action:
Bacterial Strain | Zone of Inhibition (mm) |
---|---|
E. coli | 15 |
S. aureus | 18 |
P. aeruginosa | 12 |
This data supports the hypothesis that thiophene-based compounds can serve as effective antimicrobial agents.
Antitumor Activity
In studies focusing on anticancer properties, derivatives of the compound were tested against HepG2 hepatocellular carcinoma cells using MTT assays. The results indicated that certain modifications to the thiophene structure enhanced cytotoxicity:
Compound Modification | IC50 (µg/mL) |
---|---|
Parent Compound | 25 |
Methyl Substitution | 10 |
Chlorine Substitution | 8 |
These findings highlight the importance of structural modifications in enhancing the anticancer efficacy of thiophene derivatives .
Eigenschaften
IUPAC Name |
5-(2H-tetrazol-5-yl)thiophene-2-sulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClN4O2S2/c6-14(11,12)4-2-1-3(13-4)5-7-9-10-8-5/h1-2H,(H,7,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRGNDNVYOIZJQY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)S(=O)(=O)Cl)C2=NNN=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClN4O2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00680583 | |
Record name | 5-(2H-Tetrazol-5-yl)thiophene-2-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00680583 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
924964-21-6 | |
Record name | 5-(2H-Tetrazol-5-yl)-2-thiophenesulfonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=924964-21-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(2H-Tetrazol-5-yl)thiophene-2-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00680583 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.